molecular formula C7H12ClNO B14009421 N-Hydroxycyclohexanecarbimidoyl chloride

N-Hydroxycyclohexanecarbimidoyl chloride

Cat. No.: B14009421
M. Wt: 161.63 g/mol
InChI Key: NNKVOGOHPCCQAQ-VQHVLOKHSA-N
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Description

. This compound is characterized by the presence of a hydroxy group, a cyclohexane ring, and a carbimidoyl chloride functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of N-Hydroxycyclohexanecarbimidoyl chloride typically involves the reaction of aldoximes with N-chlorosuccinimide (NCS) in the presence of a catalytic amount of pyridine at room temperature . This method yields aromatic hydroximoyl chlorides in good to excellent yields, ranging from 52% to 98% . Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring the efficient production of the compound.

Chemical Reactions Analysis

N-Hydroxycyclohexanecarbimidoyl chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The carbimidoyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, or thiols to form corresponding amides, esters, or thioesters

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction and nucleophiles like amines for substitution reactions. Major products formed from these reactions include amides, esters, and nitriles.

Scientific Research Applications

N-Hydroxycyclohexanecarbimidoyl chloride has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicine: Research has shown that derivatives of this compound can be used in the development of new drugs with potential therapeutic effects.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Hydroxycyclohexanecarbimidoyl chloride involves its ability to act as a reactive intermediate in various chemical reactions. The carbimidoyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles, leading to the formation of new compounds. This reactivity is crucial in its role as an intermediate in organic synthesis .

Comparison with Similar Compounds

N-Hydroxycyclohexanecarbimidoyl chloride can be compared with other similar compounds, such as:

    4,4-Difluoro-N-hydroxycyclohexanecarbimidoyl chloride: This compound has similar structural features but includes fluorine atoms, which can alter its reactivity and applications.

    This compound derivatives: Various derivatives of this compound have been synthesized, each with unique properties and applications.

The uniqueness of this compound lies in its specific functional groups and the versatility it offers in organic synthesis, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C7H12ClNO

Molecular Weight

161.63 g/mol

IUPAC Name

(E)-N-hydroxycyclohexanecarboximidoyl chloride

InChI

InChI=1S/C7H12ClNO/c8-7(9-10)6-4-2-1-3-5-6/h6,10H,1-5H2/b9-7+

InChI Key

NNKVOGOHPCCQAQ-VQHVLOKHSA-N

Isomeric SMILES

C1CCC(CC1)/C(=N\O)/Cl

Canonical SMILES

C1CCC(CC1)C(=NO)Cl

Origin of Product

United States

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